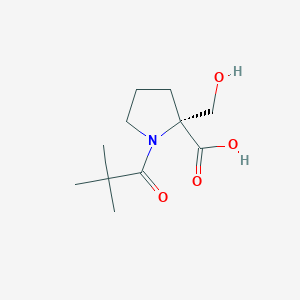
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a nitrophenyl group, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base, followed by cyclization and nitration reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbonitrile group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-4-(3-nitrophenyl)-2H-pyran-5-carboxylic acid ethyl ester
- 6-Ethoxy-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Uniqueness
Compared to similar compounds, 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its tetrahydropyridine ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C15H13N3O4 |
|---|---|
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
5-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O4/c1-8-13(9(2)19)14(12(7-16)15(20)17-8)10-4-3-5-11(6-10)18(21)22/h3-6,12,14H,1-2H3,(H,17,20) |
InChI-Schlüssel |
VCNQQNJFPTUNOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Kanonische SMILES |
CC1=C(C(C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(2-bromoethyl)-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B343923.png)
![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-5-hexenoate](/img/structure/B343924.png)
![(3-Benzoylbicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B343927.png)

![2-[(phenylsulfanyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B343930.png)
![1,8,9,10-Tetrachloro-11,11-dimethoxytricyclo[6.2.1.0~2,7~]undeca-4,9-diene](/img/structure/B343931.png)

![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-diol](/img/structure/B343936.png)


![4',5',6',7'-Tetrachloro-13'-phenylspiro[1,3-dioxolane-2,18'-11,13,15-triazahexacyclo[8.5.2.14,7.02,9.03,8.011,15]octadeca-5,16-diene]-12',14'-dione](/img/structure/B343940.png)
![Ethyl 2-{[(4-methylphenyl)sulfonyl]amino}-5,6-heptadienoate](/img/structure/B343942.png)
![(E)-1-[(3aS,4S,6S,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-(benzenesulfonyl)-2-diazonioethenolate](/img/structure/B343943.png)
![2-[1-(phenylsulfanyl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B343944.png)
